molecular formula C2H9IN4S B15350652 Methyl hydrazine-1-carbohydrazonothioate hydroiodide

Methyl hydrazine-1-carbohydrazonothioate hydroiodide

Cat. No.: B15350652
M. Wt: 248.09 g/mol
InChI Key: XLRAKUURQVHNPJ-UHFFFAOYSA-N
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Description

Methyl hydrazine-1-carbohydrazonothioate hydroiodide is a chemical compound with the molecular formula C₂H₈N₄S•HI. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry. This compound is known for its unique structure, which includes a hydrazine group, a carbohydrazonothioate moiety, and an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl hydrazine-1-carbohydrazonothioate hydroiodide typically involves the reaction of methyl hydrazine with carbon disulfide, followed by the addition of hydrazine hydrate. The resulting product is then treated with hydroiodic acid to form the hydroiodide salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes using larger reactors, maintaining stringent control over reaction conditions, and ensuring the purity of reagents. The final product would be purified through crystallization or other suitable methods to achieve the desired quality for research applications.

Chemical Reactions Analysis

Types of Reactions: Methyl hydrazine-1-carbohydrazonothioate hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield simpler hydrazine derivatives.

    Substitution: The hydrazine and thioate groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrazine compounds.

Scientific Research Applications

Methyl hydrazine-1-carbohydrazonothioate hydroiodide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It finds use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl hydrazine-1-carbohydrazonothioate hydroiodide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The carbohydrazonothioate moiety may also interact with other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

    Methyl hydrazine: A simpler hydrazine derivative with similar reactivity but lacking the carbohydrazonothioate group.

    Carbohydrazonothioate derivatives: Compounds with similar functional groups but different substituents, affecting their reactivity and applications.

Uniqueness: Methyl hydrazine-1-carbohydrazonothioate hydroiodide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research settings where specific interactions and reactions are required.

Properties

Molecular Formula

C2H9IN4S

Molecular Weight

248.09 g/mol

IUPAC Name

methyl N,N'-diaminocarbamimidothioate;hydroiodide

InChI

InChI=1S/C2H8N4S.HI/c1-7-2(5-3)6-4;/h3-4H2,1H3,(H,5,6);1H

InChI Key

XLRAKUURQVHNPJ-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N\N)/NN.I

Canonical SMILES

CSC(=NN)NN.I

Origin of Product

United States

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